4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine
CAS No.: 1775471-53-8
Cat. No.: VC4211434
Molecular Formula: C21H29N3O2
Molecular Weight: 355.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775471-53-8 |
|---|---|
| Molecular Formula | C21H29N3O2 |
| Molecular Weight | 355.482 |
| IUPAC Name | 4-phenyl-1-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C21H29N3O2/c1-16(2)21-22-19(26-23-21)15-18-11-13-24(14-12-18)20(25)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15H2,1-2H3 |
| Standard InChI Key | CCHQMZUOISTEBC-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NOC(=N1)CC2CCN(CC2)C(=O)CCCC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule features a piperidine ring substituted at two positions:
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Position 4: A methylene-linked 3-isopropyl-1,2,4-oxadiazol-5-yl group.
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Position 1: A 4-phenylbutanoyl acyl group.
The 1,2,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and ability to act as a bioisostere for ester or amide functionalities . The isopropyl substituent at position 3 enhances lipophilicity, potentially improving membrane permeability. The 4-phenylbutanoyl moiety introduces aromaticity and flexibility, which may influence target binding kinetics.
Physicochemical Properties
Key properties inferred from structural analogs and computational tools include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₃₀N₄O₂ |
| Molecular Weight | 410.51 g/mol |
| XLogP3 | 3.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 68.4 Ų |
Derived from PubChem algorithms and analogous structures .
Synthetic Pathways and Precursors
Key Intermediate: 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
This intermediate, commercially available (CAS 733748-92-0), serves as the foundational building block . Its synthesis typically involves:
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Oxadiazole Formation: Condensation of an amidoxime with a carboxylic acid derivative under dehydrative conditions.
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Piperidine Functionalization: Coupling the oxadiazole to piperidine via nucleophilic substitution or transition metal-catalyzed cross-coupling.
Target Molecule Assembly
Hypothetical synthesis steps for 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Alkylation of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine with methyl iodide | K₂CO₃, DMF, 60°C, 12 hr |
| 2 | Acylation with 4-phenylbutanoyl chloride | Et₃N, DCM, 0°C → RT, 4 hr |
| 3 | Purification via column chromatography | Silica gel, hexane/ethyl acetate |
Adapted from methods for analogous piperidine derivatives .
Applications and Research Directions
Drug Development
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Anticancer Agents: Oxadiazoles are explored in kinase inhibitors (e.g., Tigozertinib for EGFR-mutant NSCLC) .
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Anti-Infectives: Piperidine-oxadiazole hybrids show activity against bacterial efflux pumps .
Challenges and Optimization
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Solubility: High logP (3.8) may necessitate formulation adjustments (e.g., salt formation or prodrug design).
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Metabolic Stability: The oxadiazole ring’s resistance to hydrolysis could reduce hepatic clearance.
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